N-phenethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
- N-phenethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a bi-heterocyclic compound with potential pharmacological activities.
- It contains a thiazole ring, an oxadiazole ring, and an acetamide group.
- Thiazole derivatives have been explored for their antibacterial, antifungal, and antiviral properties .
- 1,3,4-Oxadiazole derivatives exhibit a wide range of activities, including antitumor, anti-inflammatory, and anticonvulsant effects .
Preparation Methods
- The synthetic route involves several steps:
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is converted to the corresponding acid hydrazide using hydrazine hydrate in ethanol.
- Acid hydrazide reacts with carbon disulfide to yield 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol.
- Different electrophiles are synthesized by reacting respective anilines with 2-bromoacetylbromide in an aqueous medium.
- The targeted bi-heterocyclic compounds are synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles in DMF using LiH as base and activator .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions.
Scientific Research Applications
- In vitro inhibition of α-glucosidase enzyme: N-phenethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide shows potential anti-diabetic activity .
- Further research may explore its applications in other fields such as chemistry, biology, and medicine.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- Similar compounds include other thiazole derivatives and 1,3,4-oxadiazoles.
- N-phenethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide’s uniqueness lies in its specific combination of heterocyclic rings and functional groups.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H20N4O2S/c25-18(21-12-11-15-7-3-1-4-8-15)13-17-14-27-20(23-17)24-19(26)22-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,25)(H2,22,23,24,26) |
InChI Key |
LDEFJYDOTIEXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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